![molecular formula C17H17NO3S B5883318 1-[(benzylsulfonyl)acetyl]indoline](/img/structure/B5883318.png)
1-[(benzylsulfonyl)acetyl]indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Benzylsulfonyl)acetyl]indoline, also known as BSAI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. BSIA is a derivative of indoline, which is a heterocyclic compound that is commonly used as a building block for the synthesis of various biologically active compounds. The structure of BSIA consists of an indoline core, a sulfonyl group, and a benzyl group, which makes it a unique compound with diverse properties.
作用機序
The mechanism of action of BSIA is not fully understood, but it is believed to act through multiple pathways. It has been suggested that BSIA induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. Additionally, BSIA has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and immune response. Furthermore, BSIA has been found to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
BSIA has been found to affect various biochemical and physiological processes. It has been shown to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. Moreover, BSIA has been found to modulate the expression of several genes, including those involved in cell cycle regulation, apoptosis, and inflammation. Furthermore, BSIA has been found to affect various physiological processes, including immune response, angiogenesis, and cell migration.
実験室実験の利点と制限
BSIA has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in high yields. Additionally, BSIA has been found to exhibit a wide range of biological activities, making it a versatile compound for various applications. However, there are some limitations to the use of BSIA in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Moreover, the mechanism of action of BSIA is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for research on BSIA. One potential area of research is the development of BSIA as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of BSIA and its effects on various biochemical and physiological processes. Moreover, there is a need for the development of more efficient and cost-effective synthesis methods for BSIA. Furthermore, the potential of BSIA as a lead compound for the development of novel drugs should be explored.
合成法
The synthesis of BSIA can be achieved through several methods, including the reaction of indoline with benzylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of BSIA. Another method involves the reaction of indoline with benzylsulfonyl acetic acid, followed by dehydration using a dehydrating agent, such as thionyl chloride. The yield of BSIA using these methods is relatively high, making it a feasible compound for further research.
科学的研究の応用
BSIA has been extensively studied for its potential pharmacological applications. It has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. BSIA has been found to inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells, through the induction of apoptosis. Additionally, BSIA has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. Moreover, BSIA has been found to exhibit antiviral activity against several viruses, including HIV-1 and influenza A virus.
特性
IUPAC Name |
2-benzylsulfonyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c19-17(18-11-10-15-8-4-5-9-16(15)18)13-22(20,21)12-14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSUAUYJRXGAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Benzylsulfonyl)acetyl]indoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

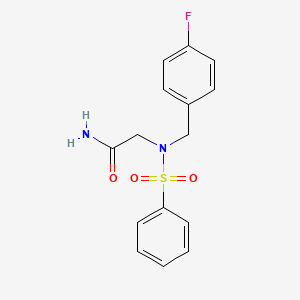
![N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5883241.png)
![1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5883242.png)
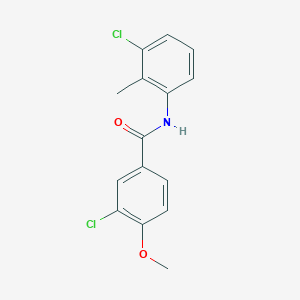
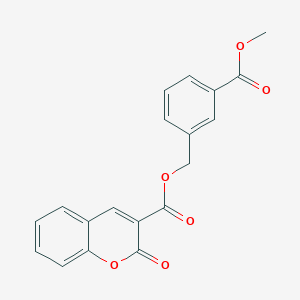
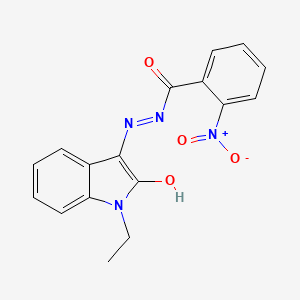

![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5883289.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-5-methoxyphenol](/img/structure/B5883297.png)
![5-[3-(3,4-dimethoxyphenyl)acryloyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5883305.png)
![N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5883308.png)
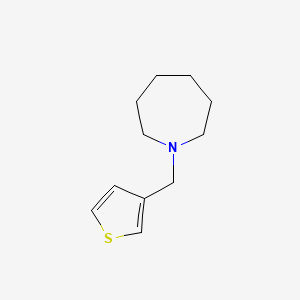
![N-[3-(2-furoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5883319.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B5883326.png)